molecular formula C8H8N2O2 B12546633 2-Propyn-1-ol, 3-(6-methoxy-3-pyridazinyl)- CAS No. 162437-92-5

2-Propyn-1-ol, 3-(6-methoxy-3-pyridazinyl)-

Cat. No.: B12546633
CAS No.: 162437-92-5
M. Wt: 164.16 g/mol
InChI Key: PUUQIHBAFRNUMD-UHFFFAOYSA-N
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Description

2-Propyn-1-ol, 3-(6-methoxy-3-pyridazinyl)- is an organic compound with the molecular formula C8H8N2O2 It is characterized by the presence of a propynol group attached to a methoxy-pyridazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyn-1-ol, 3-(6-methoxy-3-pyridazinyl)- typically involves the reaction of 6-methoxy-3-pyridazinecarboxylic acid with propargyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Propyn-1-ol, 3-(6-methoxy-3-pyridazinyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-Propyn-1-ol, 3-(6-methoxy-3-pyridazinyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Propyn-1-ol, 3-(6-methoxy-3-pyridazinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the context of its application and the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propyn-1-ol, 3-(6-methoxy-3-pyridazinyl)- is unique due to the presence of the methoxy-pyridazinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Properties

CAS No.

162437-92-5

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-(6-methoxypyridazin-3-yl)prop-2-yn-1-ol

InChI

InChI=1S/C8H8N2O2/c1-12-8-5-4-7(9-10-8)3-2-6-11/h4-5,11H,6H2,1H3

InChI Key

PUUQIHBAFRNUMD-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)C#CCO

Origin of Product

United States

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